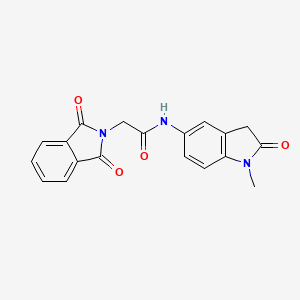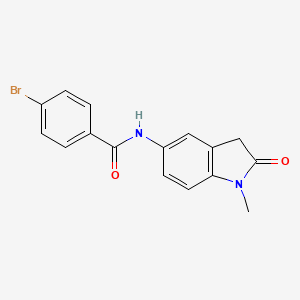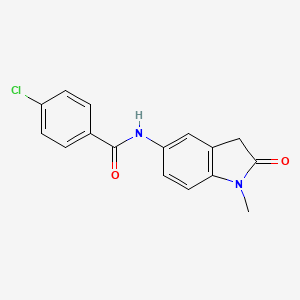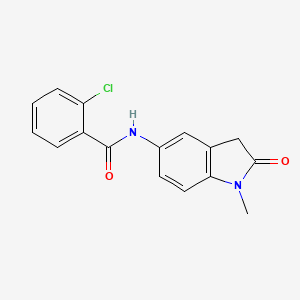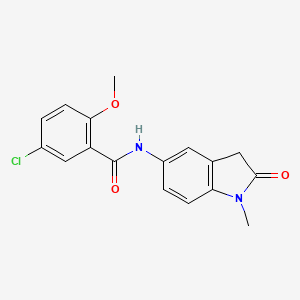
5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as indolines . Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
While specific synthesis methods for this compound were not found, indole derivatives in general have been synthesized for a variety of biological applications . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The molecular formula of the compound is C17H14N3O2Cl . The FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) . The 1H-NMR spectrum shows various peaks corresponding to different types of protons in the molecule .科学的研究の応用
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biological Potential of Indole Derivatives
Indole derivatives, such as this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Tocolytic Agent
This molecule could find therapeutic application as a tocolytic agent for acute and chronic oral management of preterm labor .
Schiff Base Metal Complexes
The metal complexes of such Schiff bases have several applications in biological probes, DNA cleaving agents, catalysts, sensing materials, and corrosion inhibitors .
Catalyst for Greener Amine Synthesis
This compound can be used as a catalyst for greener amine synthesis by transfer hydrogenation of imines . It can also be used for the formal anti-Markovnikov hydroamination of terminal olefins .
Catalyst for Reductive Amination
This compound can be used as a catalyst for reductive amination by transfer hydrogenation . This process is important in the synthesis of many pharmaceuticals and fine chemicals .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways leads to downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific receptors it interacts with and the biochemical pathways it influences.
特性
IUPAC Name |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-20-14-5-4-12(7-10(14)8-16(20)21)19-17(22)13-9-11(18)3-6-15(13)23-2/h3-7,9H,8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEWEKWQQOCCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)acetamide](/img/structure/B6559585.png)
![8-[2-(4-chlorophenoxy)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559587.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559599.png)
![8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559605.png)
![8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559611.png)
![8-(3-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559624.png)
![8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6559640.png)
![2-(4-methylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6559648.png)
![2,4-difluoro-N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B6559649.png)
